Oral Bioavailability: Prajmaline vs. Ajmaline
Prajmaline exhibits a significantly higher oral bioavailability compared to its parent compound, ajmaline. Ajmaline is known for its poor and erratic oral absorption, limiting its clinical use to parenteral routes. In contrast, the N-propyl substitution on the ajmaline core enhances oral absorption. Human pharmacokinetic studies demonstrate an absolute oral bioavailability of 78% for prajmaline bitartrate, with fast and complete absorption [1]. This is a critical differentiator, as ajmaline is essentially ineffective when administered orally. The enhanced bioavailability is attributed to the ring-opened structure of N-beta-propyl-ajmaline at physiological pH, which facilitates better absorption [2].
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | 78% |
| Comparator Or Baseline | Ajmaline (parent compound) – negligible/insufficient for clinical oral use |
| Quantified Difference | Prajmaline oral bioavailability is clinically viable (78%), while ajmaline is not used orally due to extremely poor bioavailability. |
| Conditions | Human subjects; oral administration of radiolabeled prajmaline bitartrate. |
Why This Matters
Oral bioavailability determines whether a drug can be administered in a convenient, non-invasive, chronic outpatient setting, directly impacting patient compliance and healthcare resource utilization.
- [1] Pharmakokinetik und Biotransformation von N-Propyl-ajmalin-hydrogentartrat beim Menschen. Eur J Drug Metab Pharmacokinet. 2010. View Source
- [2] NCATS Inxight Drugs. PRAJMALIUM. Structure and bioavailability note. Updated 2023. View Source
